beta-Gurjunene

Catalog No.
S625762
CAS No.
73464-47-8
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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beta-Gurjunene

CAS Number

73464-47-8

Product Name

beta-Gurjunene

IUPAC Name

(1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1

InChI Key

IRCZVRWQUNZGSH-DKTYCGPESA-N

SMILES

CC1CCC2C(C2(C)C)C3C1CCC3=C

Synonyms

beta-gurjunene

Canonical SMILES

CC1CCC2C(C2(C)C)C3C1CCC3=C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C

Beta-Gurjunene is a sesquiterpenoid.

Beta-Gurjunene is a sesquiterpenoid compound classified within the group of 5,10-cycloaromadendrane sesquiterpenoids. It is characterized by its unique structure, which arises from the cyclization of the aromadendrane skeleton. The chemical formula for beta-gurjunene is C15H24C_{15}H_{24}, and its IUPAC name is (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-decahydro-1H-cyclopropa[e]azulene . This compound is primarily found in essential oils derived from plants such as rosemary and winter savory, indicating its potential as a biomarker for these food products .

Typical of sesquiterpenes. For instance, it can undergo oxidation to form epoxides and alcohols. Research has shown that sesquiterpene epoxides can be synthesized from gamma-gurjunene, another related compound. Additionally, beta-gurjunene can react with other chemical agents under specific conditions to yield different derivatives, expanding its utility in organic synthesis.

Beta-Gurjunene exhibits several biological activities. It has been identified in studies as possessing antioxidant properties, which are significant for its potential health benefits . Furthermore, compounds in the same class have been linked to antimicrobial and anti-inflammatory activities. The presence of beta-gurjunene in essential oils suggests it may contribute to the therapeutic effects associated with these oils.

The synthesis of beta-gurjunene can be achieved through several methods:

  • Natural Extraction: It is commonly isolated from natural sources like rosemary and winter savory through steam distillation or solvent extraction.
  • Chemical Synthesis: Laboratory synthesis can involve cyclization reactions starting from simpler terpenoid precursors or through the modification of related sesquiterpenes.
  • Biotransformation: Microbial biotransformation processes using specific fungi or bacteria have also been employed to convert related compounds into beta-gurjunene.

Beta-Gurjunene has various applications:

  • Food Industry: Its presence in essential oils makes it a candidate for flavoring and fragrance applications.
  • Pharmaceuticals: Due to its biological activities, it may be explored for developing new therapeutic agents.
  • Cosmetics: It can be utilized in cosmetic formulations for its aromatic properties and potential skin benefits.

Beta-Gurjunene shares structural similarities with several other sesquiterpenes. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Alpha-GurjuneneC15H24C_{15}H_{24}Found in gurjun balsam; known for its distinct aroma.
Gamma-GurjuneneC15H24C_{15}H_{24}Precursor for various synthetic modifications; exhibits similar biological activity.
Beta-CaryophylleneC15H24C_{15}H_{24}Notable for its anti-inflammatory properties; commonly found in cannabis.
Beta-ElemeneC15H24C_{15}H_{24}Exhibits significant antioxidant properties; used in perfumery.
Beta-PatchouleneC15H24C_{15}H_{24}Known for its earthy scent; widely used in fragrances and cosmetics.

Uniqueness: Beta-gurjunene is distinguished by its specific structural configuration and the particular essential oils in which it is found. Its potential as a biomarker for rosemary and winter savory further sets it apart from other similar compounds.

Beta-gurjunene is a carbotricyclic compound and sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 grams per mole [1]. This sesquiterpene exhibits a distinctive tricyclic structure characterized as decahydro-1H-cyclopropa[e]azulene substituted by methyl groups at positions 1, 1, and 4, and by a methylidene group at position 7 [1]. The compound demonstrates widespread distribution across diverse plant families, serving as a volatile oil component and plant metabolite with significant ecological and biochemical importance [1] [4].

Dipterocarpaceae Family Source Plants

The Dipterocarpaceae family represents the most significant natural source of beta-gurjunene, with multiple species demonstrating substantial concentrations of this sesquiterpene compound [9] [10] [11]. Within this family, Dipterocarpus turbinatus serves as a primary commercial source, producing oleoresin containing variable concentrations of beta-gurjunene ranging from trace amounts to 15.0 percent [10] [28]. The species exhibits two distinct chemotypes: the copaene chemotype found predominantly in Indonesia and the gurjunene chemotype distributed across Malaysia [10].

Dipterocarpus alatus represents another major source within the family, with oleoresin samples containing beta-gurjunene concentrations ranging from 5.0 to 12.0 percent [27] [11]. Research conducted on five different oleoresin samples from various sources and preparation methods demonstrated that the major component across all samples was alpha-gurjunene, with related beta-gurjunene compounds present in significant quantities [27]. The highest concentrations were observed in oleoresin samples from Surat Thani Province, Thailand, which established the greatest total phenolic compound content alongside elevated gurjunene derivatives [27].

Dipterocarpus kerrii exhibits particularly high concentrations of gurjunene compounds, with essential oil analysis revealing beta-gurjunene content ranging from 10.0 to 25.0 percent [11] [28]. This species demonstrates the highest relative abundance of beta-gurjunene among documented Dipterocarpaceae sources, making it a valuable subject for biosynthetic pathway investigations [11]. Additional species including Dipterocarpus retusus, distributed across China, India, and Southeast Asia, contribute to the overall family representation of beta-gurjunene production, though with more variable concentrations depending on geographic origin and extraction methods [11].

The biosynthesis of gurjunene compounds in Dipterocarpaceae species involves specialized enzymatic pathways that have undergone significant evolutionary development [9]. Whole-genome duplication analysis revealed that Dipterocarpaceae underwent a shared duplication event, which significantly impacted the increased copy numbers of genes related to terpene biosynthesis [9]. This genomic expansion particularly affected BAHD acyltransferases, fatty acid synthesis pathways, and benzenoid/phenylpropanoid metabolism, contributing to the formation of characteristic fragrant oleoresin rich in sesquiterpene compounds including beta-gurjunene [9].

SpeciesGeographic DistributionBeta-Gurjunene Content (%)Plant PartReference Source
Dipterocarpus turbinatusIndonesia, Malaysia, ThailandTrace - 15.0Oleoresin/Balsam [10] [28]
Dipterocarpus alatusThailand, Cambodia, Laos5.0 - 12.0Oleoresin/Balsam [27] [11]
Dipterocarpus kerriiThailand, Myanmar10.0 - 25.0Essential oil [11] [28]
Dipterocarpus retususChina, India, Southeast AsiaVariableBark extract [11]

Secondary Metabolite in Pinaceae Species

The Pinaceae family demonstrates consistent but moderate production of beta-gurjunene as a secondary metabolite, primarily concentrated in needle tissues and essential oil fractions [17] [20]. Pinus peuce represents the most thoroughly studied species within this family for beta-gurjunene content, with needle essential oil containing concentrations ranging from 0.5 to 1.5 percent [17]. Population-level analysis of Pinus peuce from Montenegro and Serbia revealed 78 detected compounds in needle terpene profiles, with beta-gurjunene consistently present alongside dominant constituents such as alpha-pinene and germacrene D [17].

The essential oil composition of Pinus peuce demonstrates significant geographic variation, with beta-gurjunene concentrations showing correlation with specific population clusters [17] [20]. Principal component analysis and hierarchical cluster analysis revealed that populations group into three main clusters reflecting geographic proximity, with beta-gurjunene content serving as one of the distinguishing chemical markers [17]. Within-population variability studies of 90 tree samples demonstrated that beta-gurjunene concentrations remain relatively stable within individual populations while showing distinct differences between geographically separated groups [17].

Pinus halepensis contributes additional representation of beta-gurjunene production within Pinaceae, with needle essential oils containing 1.0 to 3.0 percent concentrations [16]. The Mediterranean distribution of this species provides insight into the climatic and environmental factors influencing beta-gurjunene biosynthesis in coniferous species [16]. Comparative analysis across multiple Pinus species reveals that beta-gurjunene production represents a conserved biosynthetic capability within the genus, though concentration levels vary significantly among species and geographic populations [16] [17].

The biosynthetic pathway for beta-gurjunene in Pinaceae species involves the same fundamental farnesyl diphosphate cyclization mechanisms observed in other plant families, but with distinct enzymatic variations that result in the characteristic concentration ranges and co-metabolite profiles [17]. The consistent presence of beta-gurjunene alongside other sesquiterpenes such as beta-caryophyllene and aromadendrene suggests coordinated regulation of sesquiterpene synthase activities within needle tissue [17]. Environmental factors including altitude, temperature variation, and seasonal changes influence the overall sesquiterpene production patterns, with beta-gurjunene serving as a stable component of the defensive chemical arsenal of Pinaceae species [17] [20].

SpeciesGeographic RegionBeta-Gurjunene Content (%)Associated CompoundsStudy Population
Pinus peuceMontenegro, Serbia0.5 - 1.5Alpha-pinene, Germacrene D90 trees, 3 populations
Pinus halepensisMediterranean1.0 - 3.0Beta-pinene, CampheneMultiple populations
Pinus species (general)Various regions0.8 - 2.0Variable terpene profilesLiterature compilation

Enzymatic Biosynthesis Mechanisms

Farnesyl Diphosphate Cyclization Pathways

The biosynthesis of beta-gurjunene proceeds through complex farnesyl diphosphate cyclization pathways involving multiple enzymatic steps and carbocation intermediate formations [18] [19] [24]. The initial substrate, farnesyl diphosphate, serves as the universal C15 precursor for sesquiterpene biosynthesis and undergoes specific cyclization reactions catalyzed by sesquiterpene synthase enzymes [18] [25]. The cyclization mechanism involves the formation of highly reactive carbocation intermediates that undergo intramolecular rearrangements to generate the characteristic tricyclic structure of beta-gurjunene [24] [25].

The farnesyl diphosphate cyclization pathway for gurjunene compounds begins with the ionization of the diphosphate ester bond, generating an allylic carbocation-pyrophosphate ion pair [18] [24]. This initial ionization step is followed by a complex series of cyclization reactions involving anti-Markovnikov addition across double bonds and subsequent carbocation rearrangements [18]. The specific folding conformation of farnesyl diphosphate at the active site of sesquiterpene synthases determines the stereochemical outcome and product specificity of the cyclization reaction [24] [25].

Research on related sesquiterpene cyclization mechanisms has demonstrated that the formation of tricyclic products such as beta-gurjunene involves multiple ring-closure events [24] [31]. The cyclization process typically proceeds through formation of a bicyclic intermediate, followed by additional cyclization to generate the final tricyclic structure [24]. Deuterium labeling studies with farnesyl diphosphate analogs have revealed specific hydrogen migration patterns during the cyclization process, providing insight into the mechanistic details of carbocation rearrangements [18] [31].

The enzyme-substrate interactions during farnesyl diphosphate cyclization involve precise positioning of the substrate within the active site to facilitate specific cyclization pathways [25]. Structural studies of related sesquiterpene synthases have revealed that these enzymes adopt a characteristic TPS fold comprised of three conserved helical domains that coordinate the cyclization process [25]. The active site architecture includes critical amino acid residues that stabilize carbocation intermediates and direct the stereochemical course of ring-formation reactions [25].

Cyclization StepIntermediate SpeciesMechanism TypeProduct Formation
Initial ionizationAllylic carbocationDiphosphate cleavagePrimary carbocation
First cyclizationMonocyclic intermediateAnti-Markovnikov additionSix-membered ring
Second cyclizationBicyclic intermediateIntramolecular cyclizationFused ring system
Final rearrangementTricyclic carbocationHydride/methyl shiftsBeta-gurjunene

Sesquiterpene Synthase Catalytic Specificity

Sesquiterpene synthases responsible for beta-gurjunene biosynthesis demonstrate remarkable catalytic specificity through precise active site architecture and substrate positioning mechanisms [21] [22] [23]. Alpha-gurjunene synthase, classified under enzyme commission number 4.2.3.72, catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (-)-alpha-gurjunene plus diphosphate, with initial cyclization proceeding through bicyclogermacrene formation in an enzyme-bound intermediate state [21] [22]. This enzymatic specificity results from evolutionary optimization of active site residues that direct the stereochemical course of carbocation cyclization reactions [23] [25].

The catalytic mechanism of alpha-gurjunene synthase from Solidago canadensis has been extensively characterized through protein purification and mechanistic studies [23]. The enzyme demonstrates a native molecular mass of 48 kilodaltons with optimal activity at pH 7.8 in the presence of 10 millimolar magnesium ions [23]. Kinetic analysis revealed a Michaelis constant of 5.5 micromolar for farnesyl diphosphate substrate, indicating high substrate affinity characteristic of specialized sesquiterpene synthases [23]. The enzyme produces (-)-alpha-gurjunene as the major product (91 percent) with minor formation of (+)-gamma-gurjunene (9 percent), suggesting dual product specificity within a single active site [23].

Mechanistic investigations using deuterated substrate analogs have provided detailed insights into the cyclization pathway catalyzed by gurjunene synthases [23]. Mass spectrometry analysis of products formed from deuterated farnesyl diphosphate revealed specific hydrogen migration patterns consistent with a cyclization mechanism involving initial bicyclogermacrene formation followed by rearrangement to the final gurjunene products [23]. These studies established that both alpha-gurjunene and gamma-gurjunene formation proceed through a common mechanistic pathway, supporting the proposal that a single enzyme catalyzes formation of both structurally related products [23].

The evolutionary development of sesquiterpene synthase catalytic specificity involves gene duplication events and subsequent functional diversification [25]. Phylogenetic analysis of sesquiterpene synthases reveals clustering into distinct clades based on cyclization mechanisms and product specificity [13] [25]. Enzymes producing tricyclic sesquiterpenes such as beta-gurjunene typically belong to specific phylogenetic clades characterized by conserved active site motifs and similar cyclization mechanisms [13]. The functional plasticity of sesquiterpene synthases allows minor active site alterations to dramatically impact product outcomes, enabling evolutionary emergence of new enzymatic functions with minimal structural changes [25].

Related enzyme systems include 5-hydroxy-alpha-gurjunene synthase (EC 4.2.3.184), isolated from the liverwort Marchantia polymorpha, which catalyzes the formation of hydroxylated gurjunene derivatives through incorporation of water during the cyclization process [26]. This enzymatic variant demonstrates the evolutionary potential for functional diversification within the gurjunene synthase enzyme family [26]. The presence of multiple gurjunene synthase variants across different plant lineages indicates convergent evolution of similar catalytic capabilities in response to ecological pressures requiring sesquiterpene production [25] [26].

Enzyme TypeEC NumberSubstrate SpecificityProduct DistributionSource Organism
Alpha-gurjunene synthaseEC 4.2.3.72(2E,6E)-farnesyl diphosphate91% alpha-gurjunene, 9% gamma-gurjuneneSolidago canadensis
5-hydroxy-alpha-gurjunene synthaseEC 4.2.3.184(2E,6E)-farnesyl diphosphate + H2O5-hydroxy-alpha-gurjuneneMarchantia polymorpha
General sesquiterpene synthaseVariableFarnesyl diphosphateMultiple sesquiterpenes including beta-gurjuneneMultiple plant families
Terpene synthase Class IVariableFarnesyl diphosphateTricyclic sesquiterpenesFungi and plants

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Beta-Gurjunene

Dates

Last modified: 02-18-2024

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